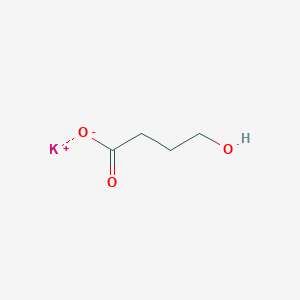

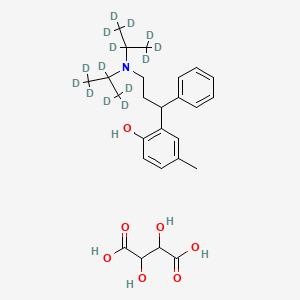

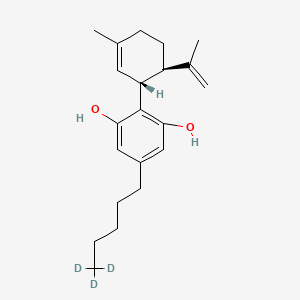

![molecular formula C54H95N13O20S2 B10822166 Somapacitan [WHO-DD] CAS No. 1338578-34-9](/img/structure/B10822166.png)

Somapacitan [WHO-DD]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Somapacitan, également connu sous le nom de NNC0195-0092, est un analogue de l’hormone de croissance humaine conçu pour le traitement des adultes atteints d’un déficit en hormone de croissance. Il est commercialisé sous le nom de marque Sogroya. Contrairement aux traitements traditionnels par l’hormone de croissance qui nécessitent une administration quotidienne, le somapacitan est formulé pour des injections sous-cutanées une fois par semaine. Cet analogue de l’hormone de croissance à action prolongée est conçu pour se lier de manière réversible à l’albumine sérique, prolongeant ainsi sa demi-vie et ses effets thérapeutiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le somapacitan est produit en utilisant la technologie de l’ADN recombinant dans Escherichia coli. Le gène codant l’analogue de l’hormone de croissance humaine est inséré dans le génome bactérien, permettant aux bactéries de produire la protéine. La protéine est ensuite récoltée et purifiée par une série de techniques chromatographiques pour garantir une pureté et une activité élevées .

Méthodes de production industrielle : En milieu industriel, la production de somapacitan implique une fermentation à grande échelle d’Escherichia coli génétiquement modifiés. Le processus de fermentation est soigneusement contrôlé pour optimiser le rendement et la qualité de la protéine. Après fermentation, les cellules bactériennes sont lysées pour libérer la protéine, qui est ensuite soumise à plusieurs étapes de purification, y compris la chromatographie d’échange d’ions et la chromatographie d’exclusion de taille .

Analyse Des Réactions Chimiques

Types de réactions : Le somapacitan subit principalement des interactions non covalentes plutôt que des réactions chimiques traditionnelles. Sa conception comprend un fragment d’acide gras et un espaceur hydrophile qui facilitent la liaison réversible à l’albumine sérique. Ce mécanisme de liaison prolonge sa demi-vie en ralentissant son élimination de l’organisme .

Réactifs et conditions courants : La production de somapacitan implique l’utilisation de divers réactifs pour les processus de fermentation et de purification. Il s’agit notamment de milieux de croissance pour Escherichia coli, de tampons pour maintenir le pH pendant la chromatographie et d’agents pour la lyse cellulaire et l’extraction des protéines .

Principaux produits formés : Le principal produit du processus de synthèse et de purification est la protéine somapacitan elle-même. En raison de sa conception, elle ne subit pas de transformations chimiques significatives dans l’organisme, mais exerce plutôt ses effets par la liaison aux récepteurs et la signalisation intracellulaire subséquente .

4. Applications de la recherche scientifique

Le somapacitan a une large gamme d’applications dans la recherche scientifique, en particulier dans les domaines de l’endocrinologie et des troubles métaboliques. Sa principale utilisation est le traitement du déficit en hormone de croissance chez l’adulte, où il aide à réguler la composition corporelle, la masse musculaire et les fonctions métaboliques .

En chimie : Le somapacitan sert de modèle pour étudier les protéines thérapeutiques à action prolongée et la conception de médicaments se liant à l’albumine. Les chercheurs étudient sa pharmacocinétique et sa pharmacodynamique pour développer de nouvelles protéines thérapeutiques avec des demi-vies prolongées .

En biologie : Les biologistes utilisent le somapacitan pour étudier les voies de signalisation de l’hormone de croissance et leurs effets sur la croissance et la différenciation cellulaires. Il fournit des informations sur la régulation des récepteurs de l’hormone de croissance et les effets en aval de la signalisation de l’hormone de croissance .

En médecine : Sur le plan médical, le somapacitan est utilisé pour traiter les adultes atteints d’un déficit en hormone de croissance, améliorant leur qualité de vie en traitant les symptômes tels que la réduction de la masse musculaire, l’augmentation de la masse grasse et la diminution de la densité osseuse .

Dans l’industrie : L’industrie pharmaceutique utilise le somapacitan comme référence pour le développement de protéines thérapeutiques à action prolongée. Ses techniques de production et de formulation sont étudiées pour améliorer les procédés de fabrication de produits biologiques similaires .

Applications De Recherche Scientifique

Somapacitan has a wide range of applications in scientific research, particularly in the fields of endocrinology and metabolic disorders. Its primary use is in the treatment of growth hormone deficiency in adults, where it helps to regulate body composition, muscle mass, and metabolic functions .

In Chemistry: Somapacitan serves as a model for studying long-acting protein therapeutics and the design of albumin-binding drugs. Researchers investigate its pharmacokinetics and pharmacodynamics to develop new therapeutic proteins with extended half-lives .

In Biology: Biologists use somapacitan to study growth hormone signaling pathways and their effects on cellular growth and differentiation. It provides insights into the regulation of growth hormone receptors and the downstream effects of growth hormone signaling .

In Medicine: Medically, somapacitan is used to treat adults with growth hormone deficiency, improving their quality of life by addressing symptoms such as reduced muscle mass, increased fat mass, and decreased bone density .

In Industry: The pharmaceutical industry utilizes somapacitan as a benchmark for developing long-acting protein therapeutics. Its production and formulation techniques are studied to improve the manufacturing processes of similar biologics .

Mécanisme D'action

Le somapacitan exerce ses effets en se liant au récepteur de l’hormone de croissance sur les cellules cibles. Cette liaison active les voies de signalisation intracellulaires qui régulent à la hausse la production du facteur de croissance insulinique I (IGF-1). L’IGF-1 joue un rôle crucial dans la promotion de la croissance des os et des tissus musculaires. De plus, les hormones de croissance stimulent directement la fusion des myoblastes et des myotubes, ce qui conduit à la croissance des fibres musculaires, à l’activation des cellules souches neurales et à la prolifération des chondrocytes .

Composés similaires :

- Somatropine

- Pegvisomant

- Mecasermine

Comparaison : Le somapacitan se distingue par sa nature à action prolongée, ne nécessitant qu’une administration une fois par semaine par rapport aux injections quotidiennes nécessaires pour la somatropine. Le pegvisomant, un autre analogue de l’hormone de croissance, agit comme un antagoniste du récepteur de l’hormone de croissance, tandis que le somapacitan est un agoniste. La mécasermine, quant à elle, est un facteur de croissance insulinique I humain recombinant, fournissant directement de l’IGF-1 plutôt que de stimuler sa production .

La conception unique de liaison à l’albumine du somapacitan permet une demi-vie prolongée, ce qui le rend plus pratique pour les patients et améliore potentiellement l’observance des schémas thérapeutiques .

Comparaison Avec Des Composés Similaires

- Somatropin

- Pegvisomant

- Mecasermin

Comparison: Somapacitan stands out due to its long-acting nature, requiring only once-weekly administration compared to daily injections needed for somatropin. Pegvisomant, another growth hormone analog, acts as a growth hormone receptor antagonist, whereas somapacitan is an agonist. Mecasermin, on the other hand, is a recombinant human insulin-like growth factor I, directly providing IGF-1 rather than stimulating its production .

Somapacitan’s unique albumin-binding design allows for a prolonged half-life, making it more convenient for patients and potentially improving adherence to treatment regimens .

Propriétés

| Somapacitan binds to the growth hormone receptor and induces intracellular signalling to up-regulate insulin-like growth factor I (IGF-1). IGF-1 causes growth in bones and muscle tissue. Growth hormones more directly cause the fusion of myoblasts and myotubes to cause muscle fibre growth, activate neural stem cells, and induce chondrocyte proliferation. | |

Numéro CAS |

1338578-34-9 |

Formule moléculaire |

C54H95N13O20S2 |

Poids moléculaire |

1310.5 g/mol |

Nom IUPAC |

(2S)-5-[2-[2-[2-[[(2S)-1-amino-6-[[2-[(2R)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethoxy]ethoxy]ethylamino]-2-[[(4S)-4-carboxy-4-[[2-[2-[2-[4-[16-(2H-tetrazol-5-yl)hexadecanoylsulfamoyl]butanoylamino]ethoxy]ethoxy]acetyl]amino]butanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C54H95N13O20S2/c55-39(52(76)77)37-88-38-50(74)57-25-15-14-17-40(51(56)75)60-48(72)35-86-32-30-85-29-27-59-45(69)23-21-41(53(78)79)61-46(70)24-22-42(54(80)81)62-49(73)36-87-33-31-84-28-26-58-44(68)20-16-34-89(82,83)65-47(71)19-13-11-9-7-5-3-1-2-4-6-8-10-12-18-43-63-66-67-64-43/h39-42H,1-38,55H2,(H2,56,75)(H,57,74)(H,58,68)(H,59,69)(H,60,72)(H,61,70)(H,62,73)(H,65,71)(H,76,77)(H,78,79)(H,80,81)(H,63,64,66,67)/t39-,40-,41-,42-/m0/s1 |

Clé InChI |

VTUYEWRWJTWXPQ-IWWWZYECSA-N |

SMILES isomérique |

C(CCCCCCCC1=NNN=N1)CCCCCCCC(=O)NS(=O)(=O)CCCC(=O)NCCOCCOCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)NCCOCCOCC(=O)N[C@@H](CCCCNC(=O)CSC[C@@H](C(=O)O)N)C(=O)N)C(=O)O)C(=O)O |

SMILES canonique |

C(CCCCCCCC1=NNN=N1)CCCCCCCC(=O)NS(=O)(=O)CCCC(=O)NCCOCCOCC(=O)NC(CCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NC(CCCCNC(=O)CSCC(C(=O)O)N)C(=O)N)C(=O)O)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

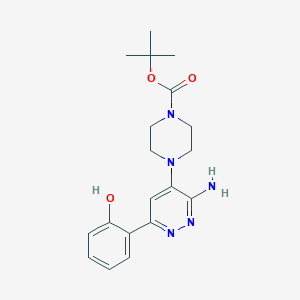

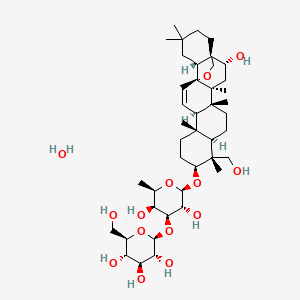

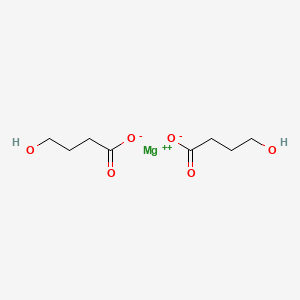

![(6R,8S)-6-hydroxy-2-[(E)-1,17,21-trihydroxy-2,4-dimethyl-26-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/structure/B10822086.png)

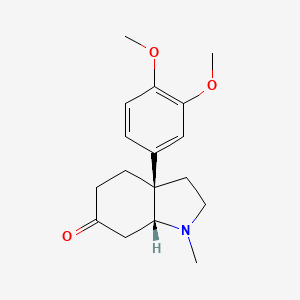

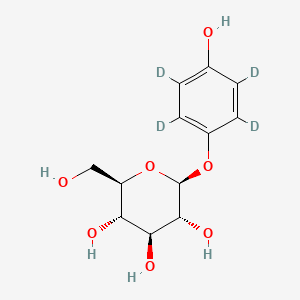

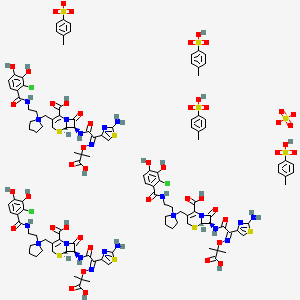

![N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(trifluoromethylsulfanyl)benzamide](/img/structure/B10822094.png)

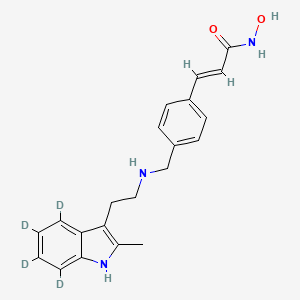

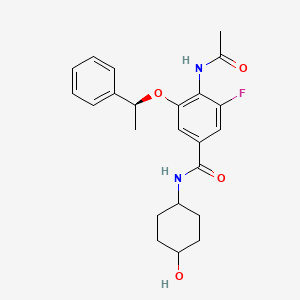

![[(1R,6R,9S,13R,16R,17S,18R,19S)-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-2,5,21-trioxo-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-trien-6-yl] acetate](/img/structure/B10822159.png)